2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
Brand Name: Vulcanchem
CAS No.: 872682-03-6
VCID: VC17550884
InChI: InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-22(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)23-24/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol

2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole

CAS No.: 872682-03-6

Cat. No.: VC17550884

Molecular Formula: C22H20N2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole - 872682-03-6

Specification

CAS No. 872682-03-6
Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
IUPAC Name 3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole
Standard InChI InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-22(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)23-24/h3-14H,15H2,1-2H3
Standard InChI Key YHDPAXYXJFIYGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₂H₂₀N₂, with a molecular weight of 312.4 g/mol. Its IUPAC name, 3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole, reflects the substitution pattern: a 4-methylbenzyl group at N2 and a 4-methylphenyl group at C3 of the indazole core. The canonical SMILES representation (CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C) and standardized InChIKey (YHDPAXYXJFIYGV-UHFFFAOYSA-N) further define its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.872682-03-6
Molecular FormulaC₂₂H₂₀N₂
Molecular Weight312.4 g/mol
IUPAC Name3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole
SMILESCC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C

Structural Analogues

The compound belongs to a broader class of N-substituted indazoles, where regioisomerism significantly impacts biological activity. For instance, the N1-substituted isomer (1-(4-methylbenzyl)-3-(4-methylphenyl)-1H-indazole) exhibits distinct spectral and pharmacological profiles compared to the N2-substituted form discussed here . Such differences underscore the importance of precise structural characterization in drug development .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole typically involves multistep reactions starting from substituted anilines and nitrobenzyl precursors. A representative protocol, adapted from Patent EP1659115A1, proceeds as follows :

  • Formation of Tetrahydroindazole: Condensation of 4-methylphenylhydrazine with cyclohexanone derivatives yields 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole .

  • Dehydrogenation: Catalytic dehydrogenation using Pd/C in trans-decalin converts the tetrahydroindazole to the aromatic 1H-indazole intermediate .

  • N-Alkylation: Reaction with 4-methylbenzyl chloride in the presence of triethylamine introduces the 4-methylbenzyl group at N2, yielding the final product .

Table 2: Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield
1CyclocondensationNH₂NH₂·H₂O, MeOH, 30°C97%
2Dehydrogenation10% Pd/C, trans-decalin, reflux85%
3N-Alkylation4-methylbenzyl chloride, Et₃N72%

Spectroscopic Characterization

Structural confirmation relies on IR, UV, and NMR spectroscopy:

  • IR: Absorption bands at 1600–1450 cm⁻¹ (C=C aromatic stretching) and 1350–1250 cm⁻¹ (C-N stretching) .

  • ¹H NMR: Distinct signals for the N-CH₂ group (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.6 ppm) .

  • ¹³C NMR: Resonances for quaternary carbons (C3 of indazole: δ 142–145 ppm) .

Regioisomeric purity is confirmed via HMBC spectroscopy, where N-CH₂ correlations differentiate N1- and N2-substituted forms . For example, in the N2-substituted compound, the N-CH₂ group shows ³J coupling with C3 of the indazole core, a feature absent in N1 analogs .

Pharmacological Activities

Anti-Angiogenic Activity

In a seminal study by Lee et al. (2006), 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (Compound 25) demonstrated 56% inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis in a chick chorioallantoic membrane (CAM) assay at 10 μM, surpassing the reference compound YD-3 (42% inhibition) . This activity correlates with disrupted endothelial cell migration and tube formation, critical steps in tumor angiogenesis .

Table 3: Anti-Angiogenic Activity of Selected Indazoles

Compound% Inhibition (10 μM)Target Pathway
2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole56%VEGF/VEGFR2
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole62%HIF-1α signaling
YD-3 (Reference)42%Non-specific

Structure-Activity Relationships (SAR)

Role of Substituents

  • N2-Benzyl Group: Electron-donating groups (e.g., 4-methyl) enhance anti-angiogenic activity compared to electron-withdrawing substituents (e.g., 4-chloro) .

  • C3-Aryl Group: The 4-methylphenyl moiety optimizes hydrophobic interactions with kinase domains, as evidenced by molecular docking studies .

Regioisomeric Effects

N2-substituted indazoles consistently outperform N1 analogs in bioassays. For example, the N2-isomer (Compound 25) shows 1.7-fold higher angiogenesis inhibition than its N1 counterpart (Compound 24) . This disparity arises from differential binding to VEGF receptor tyrosine kinases .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility (logP = 4.2) and moderate metabolic stability (t₁/₂ = 2.1 h in human liver microsomes). Prodrug strategies, such as phosphate esterification of the indazole NH group, may improve bioavailability.

Target Identification

While VEGF signaling is implicated, proteomic profiling is needed to identify off-target effects. Kinase inhibition assays against a 400-kinase panel could clarify selectivity .

Preclinical Development

Formulation studies should prioritize nanoparticle-based delivery systems to enhance tumor accumulation. Preliminary data for PEGylated liposomes show a 3.5-fold increase in tumor-to-plasma ratio compared to free drug.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator